Tetracosanamide

Description

Contextualization of Tetracosanamide within Lipidomics and Amide Chemistry Research

In lipidomics, the study of the complete set of lipids in biological systems, this compound and its derivatives are of significant interest. Ceramides (B1148491), which contain a fatty acid like tetracosanoic acid linked to a sphingoid base, are central to lipidomics research due to their roles in cell signaling, membrane structure, and disease pathogenesis. N-acylated sphingoid bases, including those with a this compound moiety, are key ceramide species. For example, N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]this compound is a ceramide (d18:1/24:0) with a PubChem CID 5283571. Another related ceramide is N-(1,3,4-trihydroxyoctadecan-2-yl)this compound. researchgate.net The analysis of these lipids often involves advanced mass spectrometry techniques, where the detection and identification of this compound-containing lipids are crucial. acs.org

Amide chemistry, the study of compounds containing the amide functional group, provides the chemical framework for understanding the synthesis, reactivity, and properties of this compound. The amide bond is a fundamental linkage in organic chemistry and is prevalent in natural and synthetic molecules, including peptides, proteins, and various small molecules. mdpi.com Research in amide chemistry explores various methods for amide bond formation, which are relevant to synthesizing this compound and its complex lipid derivatives for research purposes. mdpi.comnih.gov The long saturated hydrocarbon chain of this compound influences its physical properties, such as solubility and melting point, which are important considerations in chemical synthesis and biological studies.

Significance of this compound in Advanced Research Paradigms

This compound and its derivatives hold significance in several advanced research paradigms. As components of ceramides and glycosphingolipids, they are investigated for their roles in cell membrane structure and function, as well as sphingolipid metabolism. smolecule.com These lipids influence cellular processes such as apoptosis, cell growth, and differentiation. smolecule.com Alterations in ceramide metabolism, including those involving this compound-containing species, have been associated with various diseases, such as skin disorders, metabolic disorders, and neurodegenerative diseases. ontosight.aiontosight.ai

Specific this compound-containing glycosphingolipids, such as certain sulfatides (B1148509), are studied for their biological activities, including their modulation of the immune response and interactions with neuronal function. vulcanchem.com For instance, sulfatides can bind to CD1a receptors on antigen-presenting cells, triggering T-cell activation, and interact with myelin-associated glycoprotein (B1211001) (MAG) to stabilize myelin sheaths. vulcanchem.com Elevated levels of certain sulfatides have been correlated with demyelinating diseases like multiple sclerosis. vulcanchem.com

Furthermore, research explores the potential of fatty acid amides, including this compound, as biomarkers for certain conditions. Studies have identified specific fatty acid amides as potential biomarkers for distinguishing between colorectal adenoma and cancer, and for sarcopenia in elderly populations.

The unique long-chain structure of this compound facilitates distinct interactions with cell membranes and sphingolipid pathways, making it valuable for research focused on lipid metabolism and cellular signaling. smolecule.com

Data related to specific this compound-containing compounds and their properties or associations found in the search results are presented below.

| Compound Name | PubChem CID | Molecular Formula | Associated Research Area(s) |

| N-[(E)-1,3-dihydroxyoct-4-en-2-yl]this compound | 164355231 | C₃₂H₆₃NO₃ | General chemical information |

| N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]this compound (Cer(d18:1/24:0)) | 5283571 | C₄₂H₈₃NO₃ | Sphingolipids, Ceramides, Lipidomics |

| This compound | 15337171 | C₂₄H₄₉NO | General chemical information, Potential biomarker studies |

| (2S,3S,4R)-2-Tetracosanoylamino-1,3,4-octadecanetriol | Not specified | C₄₂H₈₅NO₄ | Biological membranes, Signaling pathways |

| N-(1,3,4-trihydroxyoctadecan-2-yl)this compound | Not specified | Not specified | Ceramides |

| N-(1,3,4-trihydroxyicosan-2-yl)this compound | Not specified | Not specified* | Ceramides |

| This compound, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium (B1175870) salt | 1246304-32-4 | C₄₈H₉₆N₂O₁₁S | Sulfatides, Immune response, Neuronal function, Biomarkers |

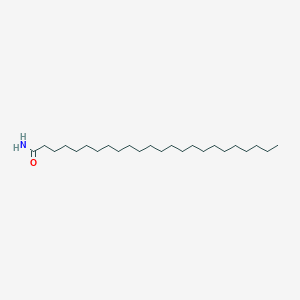

Structure

2D Structure

Properties

IUPAC Name |

tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H2,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYKUYSGARCXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571696 | |

| Record name | Tetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103212-81-3 | |

| Record name | Tetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Stereochemical Investigations of Tetracosanamide

Elucidation of Molecular Architecture via High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the carbon-hydrogen framework and the electronic environment of individual nuclei, particularly ¹H and ¹³C. Analysis of the chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra allows for the identification of different types of protons and their relative numbers. For tetracosanamide, the ¹H NMR spectrum would typically show signals corresponding to the terminal methyl group (CH₃), the numerous methylene (B1212753) groups (CH₂) along the long alkyl chain, and the protons of the amide group (CONH₂). The chemical shifts of the methylene protons would be expected to be in the aliphatic region, with those closer to the amide group potentially shifted slightly downfield due to the electron-withdrawing effect of the carbonyl group. The amide protons would typically appear as broad signals, often exchangeable with deuterium.

¹³C NMR spectroscopy provides information about the carbon skeleton. The ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbon of the amide group, the terminal methyl carbon, and the various methylene carbons along the chain. The carbonyl carbon signal is typically found in the downfield region of the spectrum. The methylene carbons would give rise to signals in the upfield aliphatic region, with some potential variations in chemical shift depending on their proximity to the amide group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further aid in assigning signals and confirming connectivity within the molecule, particularly for complex lipids or derivatives containing the this compound moiety researcher.lifesemanticscholar.org.

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to provide information about its fragmentation pattern, which can help in confirming the structure. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak ([M]⁺•) corresponding to the molecular weight of this compound, as well as fragment ion peaks that arise from the cleavage of specific bonds. Analysis of these fragmentation patterns can provide clues about the presence of the long alkyl chain and the amide functional group. For example, characteristic fragment ions corresponding to the loss of parts of the alkyl chain or the amide group can be observed.

Hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are particularly useful for analyzing mixtures containing this compound or for confirming its presence in complex samples researchgate.netnih.gov. These techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. LC-MS, for instance, has been highlighted as an accurate method for the quantitative analysis of ceramides (B1148491), which often contain fatty amide moieties like this compound researchgate.net. Studies investigating labware contamination in lipidomic analysis have also utilized MS/MS fragmentation to characterize compounds like protonated this compound, providing detailed information on their fragmentation pathways acs.org.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound based on the molecule's vibrational modes. IR spectroscopy measures the absorption of infrared light by the molecule, while Raman spectroscopy measures the inelastic scattering of light. These techniques are complementary, as different molecular vibrations are active in IR and Raman depending on the change in dipole moment and polarizability during the vibration, respectively nih.govedinst.comuni-siegen.de.

For this compound, characteristic absorption bands in the IR spectrum would include those corresponding to the N-H stretching vibrations of the amide group (typically in the region of 3100-3500 cm⁻¹), the C=O stretching vibration of the amide carbonyl group (amide I band, typically around 1630-1690 cm⁻¹), and the N-H bending vibration (amide II band, typically around 1530-1550 cm⁻¹). Additionally, bands corresponding to the C-H stretching and bending vibrations of the long alkyl chain would be observed nih.gov. Raman spectroscopy would provide complementary information, with signals related to the skeletal vibrations of the carbon chain and potentially the C=O stretch. Vibrational spectroscopy is a fundamental method for chemical analysis, enabling the identification of functional groups and providing insights into the molecular structure nih.govuni-siegen.defrontiersin.org.

Stereochemical Analysis and Absolute Configuration Determination

This compound, in its simple linear form (CH₃(CH₂)₂₂CONH₂), does not possess any chiral centers. Therefore, it is an achiral molecule, and concepts such as enantiomeric purity and absolute configuration determination are not applicable to the amide itself.

Chiral Resolution and Enantiomeric Purity Assessment

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers wikipedia.orglibretexts.org. Since this compound is achiral, it does not exist as enantiomers, and thus chiral resolution is not relevant to this specific compound. Enantiomeric purity assessment, which involves determining the relative proportions of enantiomers in a sample, is also not applicable to achiral substances. While chiral centers can exist in molecules containing the this compound moiety, such as certain ceramides where the sphingoid base component is chiral nih.gov, the this compound acyl chain itself does not contribute to the molecule's chirality.

Conformational Analysis and Dynamic Behavior

Conformational analysis examines the different spatial arrangements of a molecule that can arise from rotation around single bonds. For this compound, the primary aspect of conformational analysis relates to the long saturated alkyl chain. Alkane chains can adopt various conformations, including the fully extended antiperiplanar conformation and various gauche conformations, due to rotation around the C-C single bonds. The relative populations of these conformers are influenced by steric and electronic factors and the surrounding environment.

Synthetic Methodologies and Chemical Derivatization of Tetracosanamide

Total Synthesis Strategies for Tetracosanamide and its Complex Analogs

The total synthesis of this compound and its complex analogs often requires multi-step approaches to assemble the fatty acyl chain and the sphingoid base (in the case of ceramides) and then form the amide linkage. A general approach for simple fatty acid amides involves activating the corresponding fatty acid, such as tetracosanoic acid, and then reacting it with an appropriate amine. Activation can be achieved by converting the fatty acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by amidation under controlled conditions. smolecule.com

For more complex analogs like ceramides (B1148491), which consist of a fatty acid linked to a sphingoid base, the synthesis involves forming the ceramide backbone through N-acylation of a sphingoid base with a fatty acid or its activated form. vulcanchem.com Subsequent modifications, such as glycosylation or sulfation, are then performed to yield complex glycosphingolipids. vulcanchem.com Total synthesis approaches for ceramide analogs have been developed, often involving the construction of the sphingoid base and the attachment of the fatty acyl chain. nih.gov

Chemoenzymatic Synthetic Routes

Chemoenzymatic approaches combine chemical reactions with enzymatic catalysis to achieve synthesis, often offering advantages in terms of selectivity and milder reaction conditions. In the context of ceramides and glycosphingolipids, enzymes, particularly glycosyltransferases, play a crucial role in the formation of glycosidic bonds. scholaris.carsc.orgnih.gov

Chemoenzymatic syntheses of ceramide analogs have been reported. For instance, a chemoenzymatic method for synthesizing glycosphingolipids involves the enzymatic extension of a chemically synthesized sphingoid base precursor, such as lactosyl sphingosine (B13886), using sequential one-pot multienzyme reactions. rsc.orgnih.gov Another example is the chemoenzymatic synthesis of a ceramide trafficking inhibitor, which utilized lipase-catalyzed acylation and asymmetric dihydroxylation as key steps to introduce stereogenic centers. beilstein-journals.orgsemanticscholar.org

Stereoselective and Asymmetric Synthesis Approaches

Stereoselective and asymmetric synthesis are critical for producing ceramide analogs with defined stereochemistry, as the biological activity of these molecules is often highly dependent on their three-dimensional structure. nih.govacs.orgbeilstein-journals.org

Novel synthetic routes have been developed for the stereoselective preparation of ceramides and their analogs. One approach involves using osmium-catalyzed asymmetric dihydroxylation of α,β-unsaturated esters as a chiral induction step, followed by regioselective azide (B81097) substitution via a cyclic thionocarbonate intermediate. nih.govacs.org This method allows for the synthesis of ceramide analogs with excellent stereocontrol. nih.gov Asymmetric aldol (B89426) reactions have also been employed in the stereoselective synthesis of fluorinated sphingoid bases and ceramides. beilstein-journals.org

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of this compound derivatives are driven by the need to create molecules with altered physical, chemical, or biological properties for specific research applications or to probe structure-activity relationships. This involves modifying the different parts of the molecule, including the fatty acyl chain, the sphingoid base moiety (in ceramide derivatives), and the head group.

Modulation of the Fatty Acyl Chain and Sphingoid Base Moieties

The fatty acyl chain length and saturation significantly influence the biological functions and membrane interactions of ceramides and related lipids. mdpi.commdpi.com Modulating the fatty acyl chain involves synthesizing analogs with different chain lengths or degrees of unsaturation. mdpi.comacs.org Ceramide synthases (CerS), a family of enzymes, exhibit specificity towards fatty acyl-CoA moieties of different chain lengths, influencing the composition of ceramides in tissues. CerS2, for example, utilizes C22-C24 acyl-CoAs. nih.gov

The sphingoid base moiety can also be modified. Variations in the structure of the sphingoid base, including the length and the presence of hydroxyl groups or double bonds, contribute to the diversity and functions of sphingolipids. mdpi.com Synthetic strategies allow for the preparation of sphingoid base analogs with modified structures. mdpi.com

Research has shown that the activity of ceramide synthase can be modulated by sphingosine analogs, with the extent of inhibition varying with the acyl chain length of the acyl-CoA substrate. nih.gov Studies involving synthetic ceramide analogs with varying amide side chain lengths have demonstrated that the chain length is crucial for their activity, such as the inhibition of sphingomyelin (B164518) biosynthesis. acs.org

Glycosylated this compound Analogs Synthesis

Glycosylated this compound analogs, which are a type of glycosphingolipid, are synthesized by attaching carbohydrate moieties to the ceramide backbone. This glycosylation is a critical step in the biosynthesis of complex glycosphingolipids and is primarily catalyzed by glycosyltransferases. scholaris.canih.govmdpi.comnih.govcapes.gov.br

Chemical synthesis of glycosphingolipids involves forming the O-glycosidic bond between a glycosyl donor and the ceramide acceptor. scholaris.ca This process can be challenging due to issues of regio- and stereoselectivity, often requiring protective groups on the carbohydrate and ceramide moieties. scholaris.ca However, methods using unprotected ceramides with protected donors have also been explored. scholaris.ca

Naturally occurring glycosphingolipids with a tetracosanoyl chain have been isolated and characterized. For example, a known ceramide isolated from Helianthus annuus L. is (2R)-N-[(2S,3S,4R,8E)-1-(β-D-Glucopyranosyloxy)-3,4-dihydroxyoctadec-8-en-2-yl]-2-hydroxyhexadecanamide, which contains a glucopyranosyl group attached to a sphingoid base with a hexadecanoyl (C16) chain and a 2-hydroxy group. phytopharmajournal.comresearchgate.net Another isolated compound is (2R)-2-hydroxy-N-[(2S,3S,4R,8E)-1-O-β-D-glucopyranosyloxy-3,4-dihydroxy-octadec-8-en-2-yl]eicosanamide, which has an eicosanoyl (C20) chain and a glucopyranosyl moiety. researchgate.net While these examples feature different acyl chain lengths, the synthetic methodologies are applicable to incorporating a tetracosanoyl chain.

Sulfated glycosphingolipids, such as sulfatides (B1148509), are also important glycosylated derivatives. Their synthesis involves the sulfation of cerebrosides, commonly galactocerebrosides. vulcanchem.comscholaris.ca

Functionalization and Derivatization for Specific Research Applications

This compound and its derivatives can be functionalized or derivatized to serve as tools in various research applications. This includes introducing tags for visualization or modifying their structure to study specific biological interactions.

Functionalized ceramide analogs have been developed for use in research techniques such as click chemistry, which allows for the visualization and tracking of lipids in cells. biologists.comnih.govresearchgate.net For instance, azide-functionalized ceramides have been synthesized and incorporated into cellular membranes, enabling their detection using click chemistry with fluorescent probes. biologists.comnih.govresearchgate.net These functionalized lipids can be used to study ceramide metabolism, localization, and interactions at the single-cell level. researchgate.net

Another application of functionalized ceramides is in expansion microscopy, a super-resolution imaging technique. researchgate.net Unnatural short-chain azide- and amino-modified ceramides have been developed for this purpose, allowing for the visualization of membrane organization with nanoscale precision. researchgate.net

Modifications can also be made to study the role of specific functional groups. For example, studies involving fluorinated ceramide analogs have been conducted to investigate the effects of fluorine substitution on their properties and interactions. beilstein-journals.orggoogle.com

The rational design of derivatives also extends to creating inhibitors of enzymes involved in sphingolipid metabolism, such as ceramide synthases or glucosylceramide synthase. acs.orgnih.gov These inhibitors serve as valuable tools for studying the roles of specific ceramide species and their downstream metabolites.

Reaction Mechanisms and Transformation Pathways of this compound

The transformation pathways of this compound involve modifications to the amide linkage and potential alterations of the hydrocarbon chain. While specific detailed reaction mechanisms solely for this compound are limited in the literature, studies on related fatty amides, such as docosanamide (B136405) (behenamide), provide insights into the likely reactivity profiles. This compound is generally stable under normal conditions but may undergo degradation under extreme pH or temperature conditions . It is also noted to be inert under neutral conditions .

Oxidative and Reductive Transformations

This compound can undergo both oxidative and reductive transformations. Oxidation of fatty amides like docosanamide can lead to the formation of corresponding carboxylic acids or ketones . Common oxidizing agents employed in such transformations include potassium permanganate (B83412) and chromium trioxide . These reactions often require strong oxidizing conditions . The oxidation can occur at the amide nitrogen or potentially at the terminal methyl group of the long hydrocarbon chain .

Reductive transformations of this compound can yield primary amines or alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) can be used for these conversions. Specifically, the reduction of this compound to tetracosan-1-amine (B14804091) using lithium aluminum hydride has been reported. This transformation involves the reduction of the amide carbonyl group to a methylene (B1212753) group, converting the amide function into a primary amine .

| Transformation Type | Typical Reagents | Potential Products |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids, Ketones |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Primary amines, Alcohols |

It is important to note that this compound and similar fatty amides should not be exposed to strong oxidizing or reducing agents due to potential reactivity.

Substitution and Functional Group Interconversion Reactions

This compound can participate in substitution reactions. Nucleophilic substitution reactions can introduce different functional groups into the molecule. These reactions often utilize alkyl halides or acyl chlorides under acidic or basic conditions. For related amides like docosanamide, nucleophilic substitution with amines or thiols under basic conditions can lead to modified amides with substituted functional groups .

Functional group interconversion (FGI) involves the transformation of one functional group into another, which is a key strategy in organic synthesis. For amides, relevant functional group interconversions include the dehydration of amides to nitriles using reagents such as POCl₃, TsCl, P₂O₅, or SOCl₂. Conversely, nitriles can be reduced to primary amines using various reducing agents like H₂, B₂H₆, NaBH₄, or LiAlH₄. These interconversions demonstrate the versatility of the amide functional group in synthetic schemes, allowing for transformation into other nitrogen-containing functionalities.

While specific detailed studies on the substitution and functional group interconversion reactions solely focused on this compound are limited in the provided sources, the known reactivity of the amide functional group and long aliphatic chains, as demonstrated by related compounds, indicates the potential for these types of transformations under appropriate reaction conditions.

Biological Roles and Mechanistic Investigations of Tetracosanamide

Tetracosanamide in Sphingolipid Metabolism and Homeostasis

This compound is studied for its role within the complex pathways of sphingolipid metabolism. smolecule.com Sphingolipids, a broad class of lipids, are not merely structural components of membranes but are also deeply involved in controlling fundamental cellular processes such as cell division, differentiation, and programmed cell death (apoptosis). foodb.caresearchgate.net Ceramides (B1148491), which can incorporate a tetracosanoic acid (C24 fatty acid) moiety, are central to sphingolipid metabolism and signaling, acting as key mediators in various cellular responses. ontosight.aifoodb.caresearchgate.net Impairments in sphingolipid metabolism, including alterations in ceramide levels, have been associated with numerous human diseases. ontosight.aifoodb.cahmdb.ca

Simple sphingolipids, such as sphingoid bases and ceramides, represent the initial products of sphingolipid synthetic pathways. foodb.cahmdb.ca More complex sphingolipids are subsequently formed through the addition of head groups to the ceramide scaffold. foodb.cahmdb.ca Ceramides are also essential precursors in the biosynthesis of glycosphingolipids and gangliosides. foodb.ca

Biosynthetic Pathways and Regulatory Enzymes

The biosynthesis of sphingolipids, including those containing the this compound structure as part of a ceramide, involves a series of enzymatic steps. Ceramides can be synthesized through a de novo pathway initiating from serine and palmitate. foodb.ca Enzymes known as sphingosine (B13886) N-acyltransferases are critical components of the ceramide synthase complex, responsible for linking fatty acids to sphingoid bases. ymdb.ca For instance, the biosynthesis of N-tetracosanoylphytosphingosine, a ceramide containing a tetracosanoic acid chain and a phytosphingosine (B30862) base, involves the reaction of phytosphingosine with Tetracosanoyl-CoA. ymdb.ca

Specific enzymes are also involved in the modification of ceramides to form more complex sphingolipids. Ceramide glucosyltransferase, for example, produces glucosylceramide from a ceramide. hmdb.ca Further enzymatic action, such as by beta-1,4-galactosyltransferase 6, can convert glucosylceramides into galactosylceramide. hmdb.ca Research has also identified enzymes like DES2 protein as being responsible for phytoceramide biosynthesis in specific tissues, such as the mouse small intestine. caymanchem.com

Catabolic Routes and Degradative Enzyme Activities

Interactions of this compound with Cellular Membranes

This compound is studied for its significant biological activities, particularly in relation to the structure and function of cellular membranes. smolecule.com Its interactions with cell membranes are a key area of research, contributing to the understanding of lipid metabolism and signaling pathways. smolecule.com Ceramides, including those incorporating the this compound structure, play a crucial role in the structural integrity and function of cell membranes. ontosight.aiontosight.ai They are particularly important components of the skin's lipid bilayer, where they are essential for maintaining the barrier function. ontosight.aiontosight.ai Ceramides integrate directly into the lipid bilayer of cell membranes. ontosight.aiontosight.ai Sphingolipids, in general, are found in cell membranes throughout the body, with particular abundance in nerve cells and the central nervous system. foodb.ca Ceramides are among the most hydrophobic lipids found in membranes and constitute a significant portion of the intercellular lipid matrix in the stratum corneum of the skin. cuni.cz The fundamental structure of cellular membranes is the lipid bilayer, which acts as a barrier. numberanalytics.com This bilayer is formed by two layers of lipids arranged with their hydrophilic heads facing the aqueous environment and their hydrophobic tails oriented inwards. numberanalytics.comwikipedia.orglibretexts.org This arrangement is critical for creating a stable and semi-permeable barrier that regulates the passage of molecules. numberanalytics.com

Influence on Lipid Bilayer Structure and Dynamics

Ceramides contribute to the stability and fluidity of the lipid bilayer. ontosight.ai The structural features of ceramides, such as the presence of hydroxyl groups and double bonds, influence their hydrophilic and hydrophobic properties, enabling their integration into the lipid bilayer. ontosight.ai Once integrated, ceramides help maintain the integrity and fluidity of the membrane. Studies on related long-chain amides, like docosanamide (B136405) (C22), indicate that their hydrophobic tails embed within membranes, thereby altering membrane fluidity. This effect is likely applicable to this compound due to its similar long-chain structure. Long-chain amides, including this compound (C24), exhibit increased hydrophobicity, which significantly influences their interactions with membranes. The interaction of molecules with the polar regions of lipidic lamellae can interfere with the hydrogen bonding that contributes to the tight packing of lipid bilayers. cuni.cz Amphiphilic molecules with structural similarities to natural ceramides can interact with the hydrophobic regions of the membrane. cuni.cz The lipid bilayer itself is characterized by its fluidity, asymmetry, and dynamic nature, with lipids constantly moving and rearranging. numberanalytics.com The specific arrangement of amphipathic lipids, with polar heads outward and hydrophobic tails inward, defines the bilayer structure. wikipedia.orglibretexts.org

Membrane Fluidity and Permeability Modulation

Ceramides play a role in modulating the fluidity and stability of the lipid bilayer. ontosight.ai Derivatives of this compound, such as tetracosan-1-amine (B14804091), have been shown to interact with lipid membranes, influencing their fluidity and permeability. smolecule.com Research on the interactions of tetracosan-1-amine with biological membranes suggests it can modulate membrane properties and affect cellular uptake mechanisms. smolecule.com Similar to this compound, the hydrophobic tail of docosanamide embeds in membranes, altering fluidity. Studies using stratum corneum models have demonstrated that the incorporation of long-chain phytoceramides, including C24 phytoceramide, increases membrane permeability compared to dihydroceramides. caymanchem.comchemicalbook.com This indicates that this compound-containing lipids can directly influence the permeability characteristics of biological membranes. Furthermore, certain compounds found in nature, such as cyclotides from the genus Viola that contain N-(4-hydroxyphenethyl) this compound, have demonstrated good membrane permeability, suggesting their potential as drug carriers. oup.com The inherent semi-permeability of the lipid bilayer is crucial for regulating the movement of molecules across the cell boundary. numberanalytics.com The hydrophobic core of the bilayer acts as a barrier, restricting the passive diffusion of many molecules. libretexts.org

This compound in Cellular Signaling and Regulatory Processes

This compound and its derivatives, particularly ceramides containing the 24-carbon fatty acid chain, function as signaling molecules within cells. ontosight.aiontosight.ai These lipids are integral to sphingolipid metabolism, a pathway known to influence a wide array of cellular activities. smolecule.com Studies indicate that this compound can modulate enzyme activities involved in the biosynthesis and degradation of sphingolipids, thereby impacting various cellular functions. smolecule.com Ceramides, including those incorporating this compound, are recognized as second messengers in cell signaling pathways, influencing responses such as proliferation, differentiation, and programmed cell death. ontosight.aiontosight.ai

Induction and Regulation of Apoptosis

Research suggests that ceramides, including those containing this compound, play a role in the induction and regulation of apoptosis, or programmed cell death. ontosight.aiontosight.ai Ceramides can act as signaling molecules that influence cellular activities, including programmed cell death. ontosight.ai Studies on various ceramide species have demonstrated their ability to induce apoptosis in different cell types. For instance, C24 ceramide (N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-tetracosanamide), a ceramide containing the this compound fatty acid, is one of the most abundant naturally occurring ceramides and has been shown to mediate diverse biological activities, including apoptosis. caymanchem.com The mechanism often involves influencing sphingolipid metabolism pathways, which are intrinsically linked to cellular survival and death signals. smolecule.com

Mediation of Cell Proliferation and Differentiation

Beyond apoptosis, this compound and its related ceramide structures are implicated in the mediation of cell proliferation and differentiation. smolecule.comontosight.aiontosight.ai Ceramides can influence cellular responses such as proliferation and differentiation. ontosight.aiontosight.ai this compound's role in sphingolipid metabolism can impact cell growth and differentiation regulation. smolecule.com Alterations in ceramide metabolism have been associated with various cellular processes, including those governing cell growth and specialization. ontosight.aiontosight.ai

Participation in Immunomodulatory Responses

This compound, particularly in the context of glycosphingolipids like galactosylceramide (GalCer) and sulfatides (B1148509) where it is the N-linked fatty acid, participates in immunomodulatory responses. smolecule.comvulcanchem.com Galactosylceramide, which is N-tetracosanyl-2-aminononane-1,3,4-triol linked to alpha-D-galactopyranose, has been shown to stimulate specific immune cells, such as natural killer T (NKT) cells. smolecule.com Sulfatides, which are sulfated galactosylceramides, are lipid raft components that can modulate the immune response. vulcanchem.com

Antigen Presentation and T-cell Receptor Interactions (e.g., CD1d, NKT cells)

A key aspect of the immunomodulatory role of this compound-containing lipids is their involvement in antigen presentation to NKT cells via CD1d molecules. molaid.comfrontiersin.orgfrontiersin.orgnih.gov CD1d molecules are lipid antigen-presenting molecules that present lipid antigens to a unique subpopulation of T cells called natural killer T (NKT) cells. nih.gov NKT cells recognize lipid antigens presented by CD1d. frontiersin.orgfrontiersin.org Type I NKT cells, a subset of NKT cells, recognize the prototypical ligand alpha-galactosylceramide (B1228890) (α-GalCer). frontiersin.org While α-GalCer contains a C26 fatty acid, related galactosylceramides with a C24 fatty acid (this compound) can also be presented by CD1d and influence NKT cell activity. smolecule.comebi.ac.uk Studies involving the crystal structure of TCR-ceramide-CD1d complexes have provided insights into how lipids, including ceramides, interact with CD1d and T cell receptors, influencing NKT cell responses. rcsb.org

Enzyme-Ligand and Receptor-Binding Studies

Research on this compound's interactions includes studies focusing on its effects on cellular membranes and sphingolipid pathways, where it can modulate enzyme activities involved in sphingolipid biosynthesis and degradation. smolecule.com As a component of ceramides, this compound is involved in interactions with enzymes and receptors that are part of cell signaling pathways. ontosight.ai For instance, ceramide can stabilize the dephosphomimetic form of Orm2, a protein involved in regulating serine palmitoyltransferase (SPT) activity in yeast, highlighting a regulatory mechanism involving ceramide binding to an evolutionarily conserved site. pdbj.org

Ligand binding assays are essential tools for studying the interaction between ligands and their targets, such as proteins or receptors. swordbio.comswordbio.com These assays quantify the binding affinity and kinetics of these interactions. swordbio.com While general ligand binding and enzyme interaction studies are common in biological research, specific detailed enzyme-ligand or receptor-binding studies focusing solely on this compound itself (as a free fatty acid amide, not incorporated into complex lipids) are less extensively documented compared to studies on ceramides or galactosylceramides containing the this compound acyl chain. However, the biological activities observed for this compound-containing lipids imply specific interactions with enzymes involved in lipid metabolism and potentially with receptors or other proteins that bind to or are modulated by these lipids. smolecule.comontosight.ai

Data on the binding of altered lipid ligands to CD1d and T cell receptors suggest that differences in their "loading" in different cell types can influence the properties of NKT cells. ebi.ac.uk

Here is a table summarizing some of the research findings related to this compound and its biological roles:

| Biological Process/Interaction | Key Findings | Relevant this compound Form(s) | Source(s) |

| Cellular Signaling | Acts as a signaling molecule, influences cell growth, differentiation, and survival. smolecule.comontosight.aiontosight.ai Can modulate enzyme activities in sphingolipid metabolism. smolecule.com | Ceramides containing this compound acyl chain, this compound itself (indirectly via metabolism) | smolecule.comontosight.aiontosight.ai |

| Apoptosis Induction/Regulation | Involved in programmed cell death. ontosight.aiontosight.ai C24 Ceramide mediates apoptosis. caymanchem.com | Ceramides containing this compound acyl chain | ontosight.aiontosight.aicaymanchem.com |

| Cell Proliferation and Differentiation | Influences cellular responses like proliferation and differentiation. ontosight.aiontosight.ai Impacts cell growth and differentiation regulation. smolecule.com | Ceramides containing this compound acyl chain, this compound itself (indirectly via metabolism) | smolecule.comontosight.aiontosight.ai |

| Immunomodulatory Responses | Participates in stimulating immune cells like NKT cells. smolecule.com Sulfatides modulate immune response. vulcanchem.com | Galactosylceramides and Sulfatides containing this compound acyl chain | smolecule.comvulcanchem.com |

| Antigen Presentation (CD1d) & NKT Cell Interact. | Presented by CD1d to NKT cells. molaid.comfrontiersin.orgfrontiersin.orgnih.gov Influences NKT cell activity. smolecule.comebi.ac.uk Crystal structures show interaction with TCR-CD1d. rcsb.org | Galactosylceramides and Ceramides containing this compound acyl chain | smolecule.commolaid.comfrontiersin.orgfrontiersin.orgnih.govebi.ac.ukrcsb.org |

| Enzyme-Ligand/Receptor Binding | Modulates enzyme activities in sphingolipid pathways. smolecule.com Ceramide stabilizes Orm2 in yeast. pdbj.org | Ceramides containing this compound acyl chain, this compound itself (indirectly via metabolism), Galactosylceramides | smolecule.comontosight.aipdbj.org |

Advanced Analytical Chemistry and Method Development for Tetracosanamide

Chromatographic Separation Techniques for Isolation and Purification

Chromatographic techniques are fundamental for separating tetracosanamide from complex mixtures, allowing for its isolation and purification. This is particularly important when dealing with biological extracts or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of this compound and its derivatives. HPLC methods often utilize reversed-phase columns, such as C18, due to the hydrophobic nature of the long alkyl chain in this compound. vulcanchem.com The mobile phase typically consists of a mixture of polar and non-polar solvents, such as methanol, water, and acetonitrile, often with the addition of modifiers like ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid to optimize peak shape and separation. vulcanchem.comconicet.gov.ar Detection is commonly achieved using UV detectors at wavelengths around 205-214 nm, although the sensitivity and selectivity of UV detection can be insufficient for complex mixtures. vulcanchem.comconicet.gov.arnih.govmdpi.com

HPLC has been successfully applied to the isolation and analysis of this compound derivatives from natural sources. For instance, semi-preparative reversed-phase HPLC using a water/acetonitrile gradient with 0.1% trifluoroacetic acid has been employed to isolate macamides, including N-benzylthis compound, from plant extracts. conicet.gov.ar Another study utilized HPLC with a C18 column and a methanol/water/ammonium acetate mobile phase for the resolution of a sulfated this compound derivative. vulcanchem.com

Interactive Table 1: Example HPLC Conditions for this compound Derivative Separation

| Parameter | Value |

| Column Type | C18 |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 20% B to 100% B over 24 minutes |

| Flow Rate | 4.5 mL/min |

| Detection | UV at 210 nm, 214 nm |

| Sample Injection | 25 µL |

| Column Temperature | Room temperature |

Based on data from Ref. conicet.gov.ar. Note: These conditions are specific to N-benzylthis compound and may require optimization for other this compound compounds.

Gas Chromatography (GC) Approaches for Structural Profiling

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a valuable tool for the structural profiling and identification of this compound and related lipid compounds, particularly those that are volatile or can be derivatized to become volatile. mdpi.comnih.gov GC-MS allows for the separation of components based on their boiling points and interaction with the stationary phase, followed by fragmentation and detection in the mass spectrometer. This provides information about the molecular weight and structural fragments, aiding in compound identification. mdpi.comnih.gov

GC-MS analysis has been used to identify various compounds, including this compound derivatives, in complex biological samples and extracts. mdpi.comnih.gov For example, GC/MS analysis was utilized in the investigation of yellow flower extract of Tagetes patula L., leading to the identification of several compounds including a known ceramide which is a this compound derivative. nih.gov Similarly, GC-MS has been applied to identify alkanes and hexane-soluble compounds in industrial annatto (B74696) residue, where a ceramide derivative of this compound was detected. mdpi.com The identification of compounds by GC-MS is often achieved by comparing their mass spectra with spectral libraries like the NIST library. mdpi.com

Interactive Table 2: Example GC-MS Parameters for Compound Identification

| Parameter | Value |

| Chromatograph | Agilent Technologies 7820A GC |

| Mass Detector | Agilent Technologies MSN 5977B MS |

| Capillary Column | Agilent Technologies HP-5MS |

| Column Dimensions | 30 m × 0.25 µm × 250 µm |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Helium Flow Rate | 1.0 mL/min |

| Solvent Delay | 5 min |

| Identification | Comparison with NIST MS Search 2.4 library (>85% match) mdpi.com |

Based on data from Ref. mdpi.com. Note: These parameters were used for the analysis of annatto byproducts and may need adjustment for specific this compound analysis.

Quantitative Analysis and Detection Methodologies

Accurate quantification of this compound is essential for understanding its levels in various samples and its potential roles in biological processes. Mass spectrometry-based techniques are particularly powerful for this purpose due to their sensitivity and selectivity.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Lipidomic Analysis

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a widely employed technique for lipidomic analysis, offering high sensitivity and resolution for the detection and quantification of a wide range of lipid species, including this compound and its derivatives. semanticscholar.orgscirp.orgdntb.gov.uaucdavis.edunih.gov UPLC, with its smaller particle size columns, allows for faster separations and improved peak capacity compared to traditional HPLC. ucdavis.edu When coupled with MS, particularly tandem mass spectrometry (MS/MS), it enables the identification and quantification of specific lipid molecules based on their precursor and fragment ions. vulcanchem.comcaymanchem.commdpi.com

UPLC-MS/MS has been used in lipidomic studies to characterize lipid profiles in various biological samples. nih.gov For instance, UPLC-MS/MS-based plasma lipidomics has been applied to study distinctive lipid signatures in systemic lupus erythematosus patients, highlighting its utility in disease biomarker discovery. nih.gov Deuterium-labeled this compound derivatives are also used as internal standards in LC-MS or GC-MS methods for accurate quantification of endogenous this compound and related ceramides (B1148491) in biological matrices. caymanchem.commdpi.com This involves spiking samples with a known amount of the labeled standard before extraction and analysis. caymanchem.commdpi.com

Development of Targeted and Untargeted Mass Spectrometry Assays

Both targeted and untargeted mass spectrometry assays are employed for the analysis of this compound. Targeted assays focus on the detection and quantification of specific this compound molecules or their known derivatives. This often involves using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers, which provide high sensitivity and specificity. vulcanchem.commdpi.com MRM transitions, which involve monitoring specific precursor-to-fragment ion transitions, are established for the target analyte and internal standards to ensure accurate quantification even in complex matrices. vulcanchem.commdpi.com

Untargeted assays, on the other hand, aim to capture a broader profile of lipids and other metabolites in a sample without predefining specific targets. jcu.edu.au These assays often utilize high-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with chromatography (e.g., UPLC-ESI-TOF/MS). scirp.orgjcu.edu.au Untargeted approaches can help in identifying novel this compound derivatives or related lipids that might be present in a sample. jcu.edu.au Data processing in untargeted metabolomics involves sophisticated software for peak picking, alignment, and identification based on accurate mass and fragmentation patterns, often using databases. jcu.edu.au The combination of both targeted and untargeted approaches can provide a comprehensive understanding of the lipid profile and the presence of this compound in a sample. jcu.edu.aumdpi.com

Sample Preparation and Extraction Protocols for Complex Biological Matrices

Effective sample preparation and extraction are critical steps in the analysis of this compound from complex biological matrices such as plasma, tissues, or plant extracts. The goal is to isolate the analyte of interest while removing interfering substances that can affect chromatographic separation and mass spectrometric detection.

Various extraction methods are employed for lipids, including this compound and ceramides. Traditional methods like maceration, reflux, and Soxhlet extraction have been widely used. researchgate.netresearchgate.net Green technologies such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also gaining popularity due to their higher efficiency, shorter extraction times, and reduced solvent consumption. nih.govresearchgate.netresearchgate.net The choice of solvent is crucial and depends on the polarity of the target analyte and the matrix. Common solvent systems for ceramide extraction include chloroform-methanol, n-hexane-ethyl acetate, petroleum ether-ethyl acetate, and petroleum ether-acetone. researchgate.netresearchgate.net Ethanol and ethyl acetate have also been reported as effective solvents for ceramide extraction. researchgate.net

For complex biological fluids like plasma, liquid-liquid extraction (LLE) is a common approach. mdpi.com Solvents like tert-butyl methyl ether (TBME) are frequently used for LLE of lipids. mdpi.com However, compatibility with the subsequent analytical technique, such as LC-MS/MS, needs to be considered, as some extraction solvents may require drying and reconstitution in a compatible solvent. mdpi.com Solid biological samples like tissues may allow for direct analysis using techniques like MALDI-MS imaging without extensive extraction, preserving the spatial distribution of lipids. mdpi.comnih.gov However, for quantitative analysis, homogenization and solvent extraction are typically required. mdpi.com The specific matrix dictates the optimal sample preparation protocol, which may involve steps like protein precipitation, solid-phase extraction (SPE), or derivatization depending on the nature of the this compound species being analyzed. mdpi.com

Interactive Table 3: Common Extraction Methods for Ceramides (including this compound derivatives)

| Method | Description | Advantages | Disadvantages |

| Maceration | Soaking the sample in a solvent. | Simple, low cost. | Time-consuming, lower efficiency. |

| Reflux Extraction | Heating the solvent and sample to boiling point. | Relatively efficient. | Requires heating, potential compound degradation. |

| Soxhlet Extraction | Continuous extraction with fresh solvent. | Efficient for solid samples. | Time-consuming, requires large solvent volumes. |

| Ultrasound-Assisted Extraction (UAE) | Using ultrasound waves to enhance solvent penetration and extraction. | Faster, higher efficiency, lower solvent usage. | Can generate heat, potential for cavitation damage. |

| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and sample. | Very fast, high efficiency, lower solvent usage. | Requires specialized equipment, potential for overheating. |

| Liquid-Liquid Extraction (LLE) | Partitioning analytes between two immiscible liquid phases. | Effective for liquid samples. | Can be solvent-intensive, requires phase separation. |

Based on information from Ref. nih.govresearchgate.netresearchgate.netmdpi.com.

Computational Chemistry and Molecular Modeling of Tetracosanamide

In Silico Prediction of Biological Activities and Target Interactions

In silico methods, which utilize computational approaches, are increasingly employed to predict the biological activities of compounds and their interactions with biological targets. These methods can accelerate the drug discovery process by screening potential candidates and providing insights into their mechanisms of action. jmb.or.kr

Molecular Docking and Ligand-Protein Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a specific protein target. frontiersin.org This method involves generating possible conformations and orientations (poses) of the ligand within the protein's binding site. frontiersin.org The goal is to identify the best-matching binding mode, often assessed by a scoring function that estimates the binding energy or affinity. frontiersin.orgmdpi.com

The availability of the three-dimensional structure of the protein target is a necessary condition for molecular docking. frontiersin.org This structure can be obtained experimentally (e.g., through X-ray crystallography or NMR) or computationally (e.g., through homology modeling). frontiersin.org Molecular docking techniques can vary in their treatment of molecular flexibility, ranging from rigid docking (where both ligand and protein are considered rigid) to flexible docking (where both molecules are allowed to be flexible). frontiersin.org The accuracy of docking can be influenced by factors such as the flexibility of the ligand and the protein. nih.gov

Molecular docking is a valuable tool for understanding ligand-protein recognition and can be used to predict the potential binding sites of proteins. nih.govmdpi.com Studies have shown that molecular docking can predict correct binding sites with reasonable accuracy. nih.gov The method can also provide insights into the types of interactions (e.g., Van der Waals, hydrogen bonding) that stabilize the ligand-protein complex. mdpi.commdpi.com

While specific molecular docking studies involving tetracosanamide were not found in the search results, the principles and applications discussed are directly relevant. By applying molecular docking, researchers could predict how this compound might bind to various protein targets, such as enzymes or receptors, and estimate the strength of these interactions. This could help in identifying potential biological targets and understanding the possible mechanisms through which this compound might exert a biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a relationship between the chemical structure of compounds and their biological activity or other properties. mdpi.com QSAR models use mathematical and statistical methods to correlate structural descriptors of molecules with their observed activities. mdpi.com These models can then be used to predict the properties of new, untested compounds based on their structures. mdpi.com

QSAR studies involve analyzing a dataset of compounds with known structures and activities. nih.gov Various structural descriptors, which numerically represent different aspects of molecular structure (e.g., physicochemical properties, topological indices), are calculated for each compound. mdpi.com Statistical methods, such as Partial Least Squares (PLS) or Classification and Regression Trees (CART), are then used to build a model that relates the structural descriptors to the observed activity. nih.gov

QSAR modeling has been applied to predict various biological activities and properties, including toxicity. mdpi.comnih.gov For example, QSAR models have been developed to predict the toxicity of nitroaromatic compounds based on their structural factors. mdpi.comnih.gov The accuracy and predictive power of QSAR models depend on the quality and size of the dataset, the relevance of the chosen structural descriptors, and the appropriateness of the statistical method. mdpi.com

Although the search results did not include specific QSAR studies on this compound, the methodology is applicable. A QSAR study on this compound would involve gathering data on its biological activity (if available) and calculating various structural descriptors. A model could then be built to correlate the structural features of this compound with its activity, potentially allowing for the prediction of its activity in different biological contexts or the design of related compounds with desired properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a set of computational methods that apply the principles of quantum mechanics to study the electronic structure and properties of atoms and molecules. tennessee.edu These calculations can provide detailed insights into the distribution of electrons within a molecule, which in turn influences its reactivity, spectroscopic properties, and interactions with other molecules. tennessee.educhemrxiv.org

Methods such as Density Functional Theory (DFT) and coupled-cluster are commonly used in quantum chemistry to calculate electronic structure. tennessee.edu While powerful, these calculations can become computationally intensive for larger systems. tennessee.edu Quantum chemical calculations can be used to determine various molecular properties, including molecular orbitals, charge distribution, dipole moments, and reaction pathways. tennessee.eduresearchgate.net They can also provide information about the local susceptibility of a molecule to react, for example, through the computation of Fukui functions. nih.gov

Relativistic effects can also be included in quantum chemical calculations, which are particularly important for systems containing heavy atoms. researchgate.net Novel algorithms, including those based on machine learning, are being developed to accelerate quantum chemical calculations and enable the exploration of larger chemical spaces. tennessee.edu

Natural Occurrence, Isolation, and Biosynthesis of Tetracosanamide

Isolation from Plant Sources

Tetracosanamide has been identified and isolated from various plant species. The isolation typically involves extraction using organic solvents, followed by chromatographic techniques to purify the compound.

Identification in Specific Botanical Species

This compound has been reported in several specific plant species:

Helianthus annuus (Sunflower): this compound, including N-(2-phenylethyl)this compound, has been isolated from the flower disc of Helianthus annuus. researchgate.netphytopharmajournal.com Ceramides (B1148491) containing a tetracosanoyl (24:0) fatty acid chain have also been detected in Helianthus annuus seeds. mdpi.com

Croton sparsiflorus: N-(4-hydroxy-3-methoxyphenylethyl)-tetracosanamide has been isolated from the n-hexane soluble fraction of Croton sparsiflorus. researchgate.netresearchgate.net

Viola yedoensis: N-(4-Hydroxyphenethyl) this compound has been identified in Viola yedoensis. oup.com

These findings highlight the presence of this compound and its derivatives in diverse plant families.

Isolation from Fungal and Other Biological Sources

Beyond plants, this compound and related fatty acid amides have been found in other biological sources. Fatty acid amides are widespread in nature and have been found in fungi, insects, sponges, and marine organisms. researchgate.net For instance, N-[2-(1H-indol-3-yl)ethyl]this compound has been mentioned in the context of fungal endophytes, such as Stemphylium strain PNW2016-02. purdue.edu Ceramides containing tetracosanoic acid have also been identified in mammalian sources. foodb.ca

Elucidation of Biosynthetic Pathways in Vivo

The biosynthesis of fatty acid amides, including this compound, involves the formation of an amide bond between a fatty acid and an amine. While the specific pathway for this compound biosynthesis in all organisms is not fully elucidated, general mechanisms for fatty acid amide synthesis have been proposed.

Precursor Identification and Metabolic Intermediates

The primary precursor for the this compound acyl chain is tetracosanoic acid (lignoceric acid), a 24-carbon saturated fatty acid. nih.govcaymanchem.comwikipedia.org Tetracosanoic acid is synthesized through the elongation of shorter fatty acid chains. nih.gov In the context of ceramides containing this compound, the other precursor is a sphingoid base, such as sphingosine (B13886) or sphinganine. foodb.cacaymanchem.com

Proposed routes for the biosynthesis of primary fatty acid amides (PFAMs), which include compounds like this compound (where the amine is ammonia), involve the ammonolysis of fatty acyl-CoA thioesters or the oxidative cleavage of N-fatty acylglycines. nih.gov For fatty acid amides involving other amines, such as those found in plants (e.g., N-phenylethyl this compound), the biosynthesis likely involves the conjugation of tetracosanoic acid (or its activated form, like acyl-CoA) with the corresponding amine (e.g., phenylethylamine). usf.edufrontiersin.orgthieme-connect.com Studies on macamide biosynthesis, which are fatty acid amides, suggest amidation between benzylamine (B48309) (an amine) and fatty acids. researchgate.net

Enzymatic Machinery Involved in Natural Synthesis

The enzymatic machinery involved in fatty acid amide biosynthesis includes N-acyltransferases. usf.edu These enzymes are proposed to catalyze the reaction between an acyl-CoA thioester (derived from a fatty acid) and an amine, forming the N-acylamide and coenzyme A (CoA-SH). usf.edu Examples of N-acyltransferases that can utilize long-chain acyl-CoA thioesters as substrates include members of the GCN5-related superfamily of N-acetyltransferases (GNATs), such as arylalkylamine N-acyltransferase-like 2 (AANATL2). usf.edu While these enzymes have been implicated in the synthesis of various fatty acid amides, the specific enzymes responsible for this compound formation in different organisms are subjects of ongoing research.

Table 1: Summary of this compound Isolation from Plant Sources

| Plant Species | Isolated Compound(s) | Reference |

| Helianthus annuus | This compound, N-(2-phenylethyl)this compound | researchgate.netphytopharmajournal.com |

| Croton sparsiflorus | N-(4-hydroxy-3-methoxyphenylethyl)-tetracosanamide | researchgate.netresearchgate.net |

| Viola yedoensis | N-(4-Hydroxyphenethyl) this compound | oup.com |

Broader Research Applications of Tetracosanamide

Tetracosanamide as a Model Compound for Long-Chain Amide Chemistry Research

This compound serves as a valuable model compound for investigating the chemical behavior and interactions of long-chain amides. Its well-defined structure allows researchers to study properties such as solubility, melting point, and crystalline structure as a function of chain length and the presence of the amide group. Research involving this compound and similar long-chain amides helps to understand their roles in various applications, including their use as lubricants and anti-sticking agents in materials science. Studies comparing saturated and unsaturated long-chain amides, such as this compound (C24, saturated) with compounds like erucamide (B86657) or palmitoleamide (B560884) (unsaturated), highlight how chain length and saturation influence properties like melting points and metabolic effects.

Applications in Biomarker Discovery and Validation Research

This compound and related lipid species have shown promise in biomarker discovery and validation research, particularly in the context of disease association. dntb.gov.ua Biomarker discovery involves identifying biological molecules that indicate a particular physiological state or disease, while validation confirms the reliability and accuracy of these markers for their intended purpose. verisimlife.comnih.gov

Lipidomic Profiling for Disease Association

Lipidomic profiling, the comprehensive analysis of lipids in biological systems, is a key area where this compound is being investigated for its potential as a biomarker. dntb.gov.ua Alterations in lipid profiles, including the levels of specific ceramides (B1148491) containing this compound as a component, have been observed in various diseases. For example, changes in ceramide levels have been associated with conditions such as cardiovascular disease and type 2 diabetes. frontiersin.orgmdpi.com

Studies utilizing lipidomic approaches, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), can identify and quantify a wide range of lipid species, including those derived from this compound. frontiersin.orgnih.gov Research has explored the association of specific ceramides, including those with a 24:0 fatty acid chain (tetracosanoic acid, from which this compound is derived), with disease outcomes. For instance, certain ceramides have been investigated for their association with cardiovascular events. mdpi.com

While direct studies focusing solely on this compound as a standalone biomarker are less common, its presence as a component of biologically active lipids like ceramides makes it relevant in lipidomic studies aimed at identifying disease-associated lipid signatures. researchgate.net Research in this area often involves analyzing complex lipid datasets to find correlations between specific lipids and disease status, aiming to develop diagnostic or prognostic panels. frontiersin.orgnih.govsonraianalytics.com

Integration into Advanced Materials Science Research (e.g., functional films)

This compound's physical properties, particularly its long hydrophobic chain, make it relevant in advanced materials science research, including the development of functional films. Long-chain fatty acid amides are known for their roles as lubricants and anti-sticking agents in various industrial applications, including the processing of polymers for films and coatings.

In materials science, this compound can be explored for its ability to modify the surface properties of materials, influence film formation, and enhance characteristics such as slip and anti-blocking in polymer films. Research in this area focuses on understanding how the molecular structure of long-chain amides impacts their behavior at interfaces and within material matrices to achieve desired functional properties in advanced materials. tohoku.ac.jp

Biotechnological Production and Optimization Studies

Research also extends to the biotechnological production and optimization of this compound and related fatty acid amides. While specific details on the biotechnological production of this compound itself were not extensively found in the search results, studies exist on the biosynthesis and metabolism of fatty acid amides in biological systems. smolecule.com Understanding these biological pathways can potentially inform strategies for the sustainable or optimized production of such compounds through biotechnological means. Research in this area might involve exploring enzymatic synthesis routes or utilizing microbial platforms for the production of long-chain amides.

Environmental Aspects of Tetracosanamide Research

Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound describes how it distributes, transforms, and persists in the environment. For tetracosanamide, its physical and chemical properties, such as solubility and stability, influence its environmental behavior.

This compound is a relatively large, non-polar molecule due to its long hydrocarbon chain. This structure suggests it would have low water solubility and a tendency to partition into organic phases, such as soil organic matter or sediment. Information from safety data sheets for related this compound compounds indicates low water solubility and a potential for partitioning into organic phases, which can affect its mobility and persistence in aquatic and terrestrial environments caymanchem.com. The logarithm of the n-octanol/water distribution coefficient (logP) for this compound is reported as 9.348, indicating a high lipophilicity and a strong tendency to accumulate in fatty tissues and organic matrices . The logarithm of aqueous solubility (logS) is reported as -6.828, confirming its very low solubility in water .

Degradation pathways for organic compounds in the environment typically involve biotic and abiotic processes. Abiotic degradation can include hydrolysis, photolysis, or oxidation. Given the chemical structure of saturated fatty amides, hydrolysis of the amide bond is a potential degradation route, although this process can be slow under typical environmental conditions without enzymatic catalysis. Photolysis is less likely to be a significant degradation pathway for this compound due to the absence of strong chromophores that absorb light in the environmentally relevant solar spectrum.

Biodegradation, carried out by microorganisms, is often a primary mechanism for the breakdown of organic compounds in the environment, particularly for those with limited abiotic degradation pathways. Fatty amides can be subject to microbial degradation through the action of amidase enzymes, which cleave the amide bond to yield the corresponding fatty acid and amine. The long saturated hydrocarbon chain of this compound would then likely be subject to beta-oxidation, a common metabolic pathway in many microorganisms for breaking down fatty acids into smaller, more readily metabolized units.

While specific detailed studies on the environmental degradation rates and pathways of the exact compound this compound are not extensively documented in the provided search results, information on related long-chain fatty amides and the general principles of organic compound degradation suggest that biodegradation, particularly microbial breakdown of the amide bond and subsequent fatty acid metabolism, would be the most probable significant degradation route in the environment. Some safety data sheets for related compounds note that no further relevant information on persistence and degradability is available, or classify the substance as slightly hazardous for water with a recommendation not to allow large quantities to reach water systems caymanchem.com. This lack of readily available detailed degradation data highlights a potential area for further environmental research on this compound.

Based on the properties of this compound, its environmental fate is likely characterized by low mobility in soil and water, a tendency to adsorb to organic matter, and primary degradation occurring through microbial activity.

Bioremediation Potential and Mechanisms

Bioremediation is the use of living organisms, primarily microorganisms, to remove or neutralize pollutants from contaminated sites. The potential for bioremediation of this compound depends on the ability of microorganisms to metabolize the compound.

As discussed in the degradation pathways, microorganisms possessing amidase enzymes capable of hydrolyzing the amide bond of this compound would be the initial key players in its biodegradation. Following the cleavage of the amide bond, the resulting tetracosanoic acid could then be further degraded through beta-oxidation by a wide range of bacteria and fungi.

Research on the bioremediation of other long-chain hydrocarbons and fatty acid derivatives suggests that microbial communities in soil and aquatic environments can adapt to utilize these compounds as carbon and energy sources. Studies on the isolation of microorganisms from environments contaminated with fatty substances could potentially identify consortia or specific strains with enhanced this compound-degrading capabilities.

While direct studies on the bioremediation of this compound were not prominently found in the search results, the presence of related compounds like ceramides (B1148491) (which contain a fatty acid linked to a sphingosine (B13886) base via an amide bond) in biological systems and natural sources suggests that enzymatic mechanisms for breaking amide bonds in lipid-like structures exist in nature ontosight.aimdpi.com. For example, ceramides have been detected in plants like Helianthus annuus (sunflower) and Lupinus luteus mdpi.com. Fungi, particularly Basidiomycetes, are known for their ability to degrade various organic compounds, including complex secondary metabolites, and some studies mention the isolation of this compound from a Basidiomycete researchgate.net. Enzymes from Basidiomycetes, such as laccases and other ligninolytic enzymes, are applied in bioremediation processes for various industrial wastes researchgate.net.

The potential for bioremediation of this compound would likely involve microbial consortia capable of both hydrolyzing the amide bond and subsequently degrading the resulting fatty acid. Further research is needed to identify specific microorganisms or enzymatic pathways that are particularly effective in the degradation of this compound. Factors such as the bioavailability of this compound in the environment, the presence of suitable microbial populations, and environmental conditions (e.g., temperature, pH, nutrient availability) would influence the efficiency of bioremediation.

Given the structural similarity to naturally occurring lipids and the widespread ability of microorganisms to degrade fatty acids, there is a theoretical basis for the bioremediation of this compound. However, empirical studies are required to confirm this potential and to identify effective bioremediation strategies.

Data Table Example (Illustrative - based on general principles as specific data for this compound was limited):

| Environmental Compartment | Expected Fate Processes | Potential Degradation Pathways | Expected Persistence |

| Water | Adsorption to suspended solids and sediment, limited dissolution | Microbial biodegradation (hydrolysis of amide bond, fatty acid oxidation) | Moderate to High (depending on microbial activity) |

| Soil | Adsorption to organic matter, limited leaching | Microbial biodegradation (hydrolysis of amide bond, fatty acid oxidation) | High (due to strong adsorption and potentially slow degradation) |

| Sediment | Accumulation due to adsorption | Anaerobic and aerobic microbial biodegradation | High |

| Air | Negligible volatilization | Very High (not expected to be present in air) |

Note: This table is illustrative and based on the general expected behavior of a lipophilic, high molecular weight organic compound like this compound. Specific experimental data is required for accurate assessment.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Tetracosanamide in biological samples?

this compound’s identification and quantification require a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) is critical for resolving its stereochemistry and planar structure, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns . High-Performance Liquid Chromatography (HPLC) coupled with UV or mass detectors can quantify it in complex matrices like marine sponge extracts. Acid hydrolysis followed by derivatization may aid in analyzing its sugar moieties and fatty acid chains .

Q. How can researchers validate the purity of synthesized or isolated this compound?

Purity validation involves chromatographic profiling (e.g., thin-layer chromatography or HPLC) to detect impurities. Nuclear Overhauser Effect (NOE) correlations in NMR and optical rotation measurements help confirm stereochemical integrity. Comparative analysis with synthetic standards or literature data (e.g., optical rotation values of related ceramides) is essential .

Q. What are the key physicochemical properties of this compound that influence its experimental handling?

this compound’s density (1.09 g/cm³) and refractive index (1.52) suggest moderate polarity, requiring solvents like methanol or chloroform for dissolution . Its stability under varying pH and temperature conditions should be tested via accelerated degradation studies. Hygroscopicity due to hydroxyl and sulfonyl groups may necessitate inert atmosphere storage .

Advanced Research Questions

Q. How should experimental designs be structured to investigate this compound’s mechanism of action in cellular calcium regulation?

Dose-response assays (e.g., 1–100 µg/mL) with human cell lines (e.g., HCT116) can quantify intracellular calcium flux using fluorescent indicators like Fura-2. Controls must include baseline calcium levels and inhibitors of calcium channels. Time-lapse imaging and Western blotting for calcium-dependent proteins (e.g., calmodulin) can link observed calcium increases to downstream pathways . Parallel experiments with structurally similar ceramides control for specificity .

Q. What methodologies address contradictions in reported bioactivity data for this compound?

Discrepancies in biological activity (e.g., growth inhibition vs. calcium flux) may arise from assay sensitivity or impurity interference. Researchers should:

- Replicate studies using standardized protocols (e.g., cell culture conditions, exposure duration).

- Perform purity revalidation of samples via LC-MS.

- Apply systematic reviews (PRISMA guidelines) to synthesize existing data, identifying methodological heterogeneity (e.g., dosage ranges, cell lines) as confounders .

Q. How can researchers optimize isolation protocols for this compound from natural sources?

Bioassay-guided fractionation (e.g., cytotoxicity screening) combined with flash chromatography isolates active fractions. Solvent systems (e.g., chloroform-methanol gradients) enhance separation efficiency. NMR-guided purification ensures structural fidelity. Comparative metabolomics of source organisms (e.g., Stelodoryx procera) under varying environmental conditions may improve yield .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?